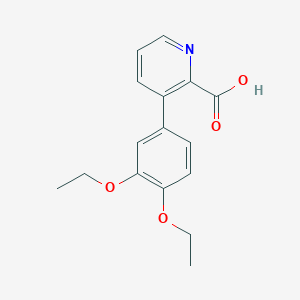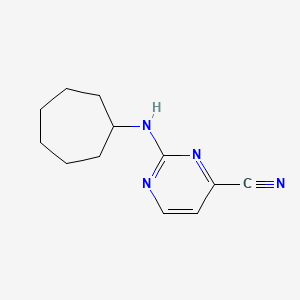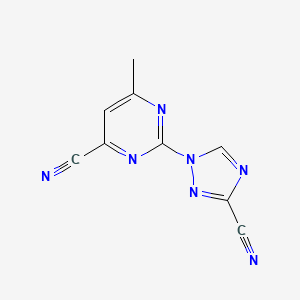![molecular formula C13H18N4 B6635256 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile, also known as MRS1477, is a novel and selective P2Y14 receptor agonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and UDP-galactose. MRS1477 has potential applications in various scientific research fields, including neuroscience, immunology, and cancer research.
作用機序
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile selectively activates P2Y14 receptors, leading to the activation of downstream signaling pathways such as the phospholipase C and protein kinase C pathways. Activation of P2Y14 receptors has been shown to regulate various cellular processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate various physiological and pathological processes, including inflammation, immune response, cancer progression, and neurological disorders. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential therapeutic application in cancer treatment.
実験室実験の利点と制限
One of the major advantages of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in scientific research is its high selectivity and potency towards P2Y14 receptors. This allows researchers to investigate the specific roles of P2Y14 receptors in various cellular processes without the interference of other P2Y receptors. However, one of the limitations of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo experiments.
将来の方向性
There are several future directions for the research and development of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile. Firstly, further studies are needed to investigate the therapeutic potential of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in various diseases, including cancer, neurodegenerative diseases, and immune disorders. Secondly, the development of more potent and selective P2Y14 receptor agonists and antagonists may provide new insights into the physiological and pathological roles of P2Y14 receptors. Finally, the use of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile as a research tool in combination with other drugs and therapies may provide new opportunities for drug discovery and development.
合成法
The synthesis of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile involves the reaction of 6-methyl-2-chloromethylamino-pyrimidine-4-carbonitrile with 1-methylcyclopentylamine in the presence of a base. The resulting product is purified by column chromatography to obtain 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in high purity and yield.
科学的研究の応用
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been widely used as a research tool to investigate the physiological and pathological roles of P2Y14 receptors. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate microglial activation and neuroinflammation in the central nervous system, suggesting its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
6-methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-7-11(8-14)17-12(16-10)15-9-13(2)5-3-4-6-13/h7H,3-6,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFODVVHGQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2(CCCC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)


![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)